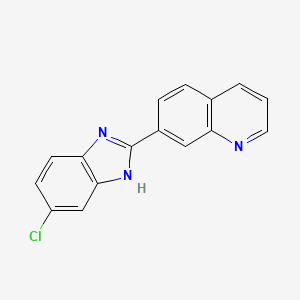![molecular formula C27H27Cl3N6 B10814888 3-{3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridin-2-amine trihydrochloride](/img/structure/B10814888.png)
3-{3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridin-2-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- ARQ-092 trihydrochloride, also known as Miransertib hydrochloride, is a potent and orally active allosteric inhibitor of Akt (protein kinase B).
- It selectively targets Akt isoforms (Akt1, Akt2, and Akt3) with impressive inhibitory activity.
- The compound has an IC50 of 2.7 nM for Akt1, 14 nM for Akt2, and 8.1 nM for Akt3 .
- Researchers have explored its potential in various contexts, including cancer and rare diseases.
Preparation Methods
- The synthetic route for ARQ-092 trihydrochloride is not explicitly mentioned in the available literature.
- industrial production likely involves chemical synthesis, purification, and formulation to obtain the hydrochloride salt.
Chemical Reactions Analysis
- ARQ-092 trihydrochloride may undergo various reactions typical of organic compounds.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific synthetic steps.
- Major products formed during synthesis would be the hydrochloride salt of ARQ-092.
Scientific Research Applications
Mechanism of Action
- ARQ-092 binds allosterically to Akt, disrupting its activation and downstream signaling.
- By inhibiting Akt, it interferes with cell survival, growth, and metabolism.
- The compound may impact multiple pathways, including PI3K/Akt/mTOR.
Comparison with Similar Compounds
- ARQ-092’s uniqueness lies in its allosteric inhibition of Akt.
- Similar compounds include other Akt inhibitors (e.g., MK-2206, GDC-0068) but may not share the same mechanism of action.
Properties
Molecular Formula |
C27H27Cl3N6 |
|---|---|
Molecular Weight |
541.9 g/mol |
IUPAC Name |
3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;trihydrochloride |
InChI |
InChI=1S/C27H24N6.3ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;;;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);3*1H |
InChI Key |
GUQIXNREFKVJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10814805.png)
![ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate](/img/structure/B10814808.png)
![(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]-butanoic acid](/img/structure/B10814809.png)

![[(1S,2R,3R,4R,5S,6S,7S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10814822.png)
![42-(6-Amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814825.png)
![4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol;methane](/img/structure/B10814832.png)
![(1R,9S,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione](/img/structure/B10814843.png)
![N-(5-fluoro-2-methylphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B10814854.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B10814863.png)
![N-benzyl-1-{1-[(2,5-dichlorophenyl)carbamoyl]ethyl}piperidine-4-carboxamide](/img/structure/B10814865.png)



